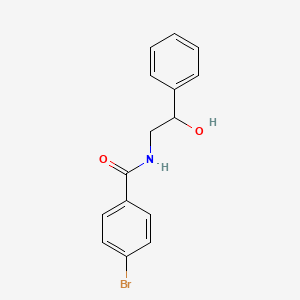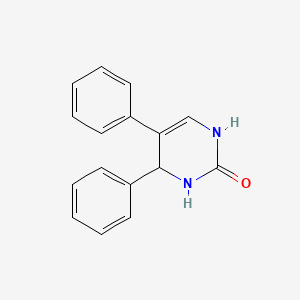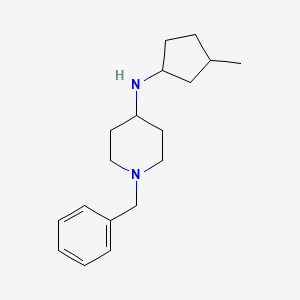
2,2,3,3,3-pentafluoropropyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This section introduces the complexity and potential applications of fluorinated compounds and their derivatives, emphasizing the importance of studying their synthesis, molecular structure, chemical reactions, and properties for advancing various scientific fields.
Synthesis Analysis
Synthesis of complex fluorinated compounds often involves catalyzed reactions, as demonstrated by Ghashang et al. (2013), who utilized pentafluorophenylammonium triflate (PFPAT) in a solvent-free condensation to construct chromeno[2,3-d]pyrimidinone derivatives (Ghashang, S. S. Mansoor, & Aswin, 2013). This indicates a pathway for synthesizing structurally complex and fluorinated compounds efficiently.
Molecular Structure Analysis
The detailed molecular structure, including crystallography of related compounds, has been explored, such as in the work by Hu Yang (2009), who determined the crystal structure of a related pyrimidine derivative, highlighting the importance of X-ray diffraction in understanding the spatial arrangement of atoms within complex molecules (Hu Yang, 2009).
Chemical Reactions and Properties
Research by Chang et al. (2003) on novel synthesis and reactions of pyrimidine derivatives showcases the diversity of chemical reactions that such compounds can undergo, offering insights into their reactivity and potential applications (Yong-Goo Chang, H. S. Cho, & K. Kim, 2003).
Physical Properties Analysis
Investigations into the physical properties of related compounds, such as solubility, melting points, and crystal structures, provide essential information for their practical application. For example, the study by Krištafor et al. (2009) on C-6 substituted fluoroalkenyl pyrimidine derivatives emphasizes the role of structural modifications in altering physical properties (Svjetlana Krištafor et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and functional group analysis, are crucial for understanding the applications and handling of these compounds. The work on inhibitors of NF-kappaB by Palanki et al. (2000) serves as an example of how specific functional groups contribute to the biological activity of pyrimidine derivatives, which could be extrapolated to understand the chemical properties of related fluorinated compounds (M. Palanki et al., 2000).
Eigenschaften
IUPAC Name |
2,2,3,3,3-pentafluoropropyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F5N2O3/c1-6-10(12(25)27-5-14(18,19)15(20,21)22)11(24-13(26)23-6)7-2-3-8(16)9(17)4-7/h2-4,11H,5H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEPIEKUVRHOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-1,3-benzodioxol-5-yl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5022544.png)

![5-(butoxymethyl)-3-[4-(1-piperidinyl)-2-butyn-1-yl]dihydro-2(3H)-furanone](/img/structure/B5022569.png)
![N-(4-{[3-(9H-carbazol-9-yl)-2-hydroxypropyl][(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5022577.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5022585.png)
![1-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5022599.png)


![1-bromo-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5022631.png)
![3-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5022635.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5022653.png)
